Cas no 1160256-77-8 (8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride)

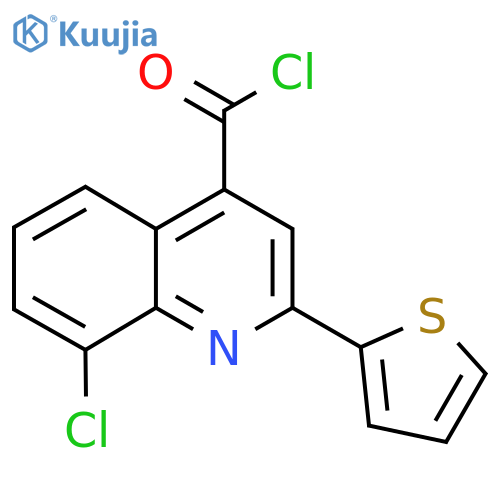

1160256-77-8 structure

商品名:8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

CAS番号:1160256-77-8

MF:C14H7Cl2NOS

メガワット:308.182480096817

MDL:MFCD03422889

CID:4682346

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 8-CHLORO-2-(2-THIENYL)QUINOLINE-4-CARBONYL CHLORIDE

- 8-chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride

- STL197207

- BBL014798

- R7584

- 4-quinolinecarbonyl chloride, 8-chloro-2-(2-thienyl)-

- 8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

-

- MDL: MFCD03422889

- インチ: 1S/C14H7Cl2NOS/c15-10-4-1-3-8-9(14(16)18)7-11(17-13(8)10)12-5-2-6-19-12/h1-7H

- InChIKey: LUTIDETXSKYGJJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2=C(C(=O)Cl)C=C(C3=CC=CS3)N=C21

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 354

- トポロジー分子極性表面積: 58.2

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C052215-1000mg |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl Chloride |

1160256-77-8 | 1g |

$ 480.00 | 2022-06-06 | ||

| Chemenu | CM263456-1g |

8-Chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride |

1160256-77-8 | 97% | 1g |

$198 | 2023-01-19 | |

| Chemenu | CM263456-5g |

8-Chloro-2-(thiophen-2-yl)quinoline-4-carbonyl chloride |

1160256-77-8 | 97% | 5g |

$527 | 2023-01-19 | |

| abcr | AB378796-1 g |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |

1160256-77-8 | 1g |

€239.00 | 2023-04-25 | ||

| abcr | AB378796-10g |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride; . |

1160256-77-8 | 10g |

€1037.00 | 2025-03-19 | ||

| TRC | C052215-500mg |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl Chloride |

1160256-77-8 | 500mg |

$ 300.00 | 2022-06-06 | ||

| abcr | AB378796-500 mg |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |

1160256-77-8 | 500MG |

€195.40 | 2023-02-20 | ||

| abcr | AB378796-5 g |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |

1160256-77-8 | 5g |

€656.50 | 2023-04-25 | ||

| abcr | AB378796-10 g |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride |

1160256-77-8 | 10g |

€1074.00 | 2023-04-25 | ||

| abcr | AB378796-5g |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride; . |

1160256-77-8 | 5g |

€637.00 | 2025-03-19 |

8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1160256-77-8 (8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160256-77-8)8-Chloro-2-(2-thienyl)quinoline-4-carbonyl chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0